2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)propanehydrazide
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Overview
Description
2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)propanehydrazide is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The synthesis of 2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)propanehydrazide involves specific synthetic routes and reaction conditions. The preparation methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reaction conditions for the synthesis of this compound often include controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)propanehydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, where one functional group is replaced by another, can occur under specific conditions using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as solvents, catalysts, and temperature control, to achieve the desired products.
Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)propanehydrazide has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: In biological research, this compound is studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: In the medical field, this compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological targets or pathways.
Industry: In industrial applications, this compound is used in the production of various chemical products, including pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N'-(2-oxoindol-3-yl)propanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-9(25-14-7-6-10(18)8-12(14)19)16(23)22-21-15-11-4-2-3-5-13(11)20-17(15)24/h2-9H,1H3,(H,22,23)(H,20,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTDSKHXSJAHNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)NNC1=C2C=CC=CC2=NC1=O)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.